molecular formula C12H16O2SSi B1599287 p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone CAS No. 34452-56-7

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Cat. No.: B1599287
CAS No.: 34452-56-7
M. Wt: 252.41 g/mol
InChI Key: MMUNNGUGQXEUBR-UHFFFAOYSA-N
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Description

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone: is an organic compound with the molecular formula C12H16O2SSi . It is known for its applications in organic synthesis, particularly in the formation of complex molecular structures. This compound is characterized by the presence of a p-tolyl group, a trimethylsilyl group, and an ethynyl sulfone moiety, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Bis(trimethylsilyl)acetylene: One common method involves the reaction of bis(trimethylsilyl)acetylene with p-toluenesulfonyl chloride in the presence of a base such as sodium hydride.

    From p-Toluenesulfonylacetylene: Another method involves the reaction of p-toluenesulfonylacetylene with trimethylsilylacetylene in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, aprotic solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    p-Toluenesulfonylacetylene: Similar in structure but lacks the trimethylsilyl group, making it less versatile in certain reactions.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the sulfone moiety, limiting its reactivity in sulfone-specific reactions.

    Ethynyl p-tolyl sulfone: Similar but without the trimethylsilyl group, affecting its reactivity and stability.

Uniqueness: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is unique due to the combination of the p-tolyl, trimethylsilyl, and ethynyl sulfone groups. This combination provides a balance of stability and reactivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNNGUGQXEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408081
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34452-56-7
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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